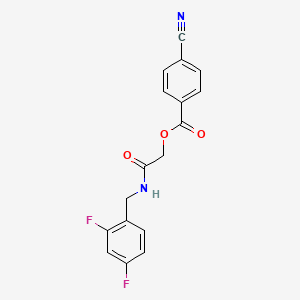![molecular formula C23H24ClN5O2 B2847419 N-[6-(4-benzylpiperazin-1-yl)pyrimidin-4-yl]-2-(2-chlorophenoxy)acetamide CAS No. 1396860-77-7](/img/structure/B2847419.png)
N-[6-(4-benzylpiperazin-1-yl)pyrimidin-4-yl]-2-(2-chlorophenoxy)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a derivative of a class of compounds that have been studied for their anti-tubercular activity . These compounds are designed and synthesized as potential anti-tubercular agents .
Synthesis Analysis
The synthesis of similar compounds involves the design and creation of substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives .
Aplicaciones Científicas De Investigación
- The compound has been investigated for its antimicrobial potential. In a study by Mandala et al., a series of novel derivatives, including 4-(3-(4-benzylpiperazin-1-yl)propoxy)-7-methoxy-3-substituted phenyl-2H-chromen-2-one, were synthesized and screened for in vitro antimicrobial activity . These compounds demonstrated significant antibacterial and antifungal effects.
- While not explicitly mentioned for this specific compound, related benzylpiperazine derivatives have been explored for their anti-tubercular properties. Researchers have designed and synthesized substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives and evaluated their anti-tubercular activity against Mycobacterium tuberculosis H37Ra .
- Coumarins and their derivatives, including benzylpiperazine-based compounds, are essential structural motifs found in natural products. Efforts have focused on evaluating their potential therapeutic applications, such as anticancer, anti-HIV, anticoagulant, antimicrobial, and antioxidant activities .
- The inclusion of a piperazine moiety in coumarin derivatives has occasionally led to unexpected improvements in bioactivity, making them interesting candidates for drug discovery .
- Piperazine derivatives, including benzylpiperazine, have been studied for their neuropharmacological effects. Some compounds exhibit antipsychotic properties and may be relevant in treating mental health disorders .
- Researchers have used molecular modeling techniques to understand the interactions of benzylpiperazine derivatives with biological targets. Docking studies provide insights into binding modes and potential mechanisms of action .
- Investigating the structure-activity relationship of benzylpiperazine derivatives can guide further optimization. By modifying specific functional groups, researchers can fine-tune the compound’s properties and enhance its efficacy .
Antimicrobial Activity
Anti-Tubercular Activity
Drug Discovery and Development
Neuropharmacology and Antipsychotic Agents
Chemical Biology and Molecular Modeling
Structure-Activity Relationship (SAR) Studies
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
N-[6-(4-benzylpiperazin-1-yl)pyrimidin-4-yl]-2-(2-chlorophenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24ClN5O2/c24-19-8-4-5-9-20(19)31-16-23(30)27-21-14-22(26-17-25-21)29-12-10-28(11-13-29)15-18-6-2-1-3-7-18/h1-9,14,17H,10-13,15-16H2,(H,25,26,27,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQXHFJDIKAWDRZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2)C3=NC=NC(=C3)NC(=O)COC4=CC=CC=C4Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24ClN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[6-(4-benzylpiperazin-1-yl)pyrimidin-4-yl]-2-(2-chlorophenoxy)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3-(1H-imidazol-1-yl)propyl)-N-(benzo[d]thiazol-2-yl)-2-(2,4-dimethylphenyl)acetamide hydrochloride](/img/structure/B2847339.png)
![2-(3-(3,4-dimethoxyphenethyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(4-ethylphenyl)acetamide](/img/no-structure.png)
![2,4,7,8-Tetramethyl-6-(2-piperidin-1-ylethyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2847341.png)
![{[2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-6-(trifluoromethyl)-4-pyrimidinyl]sulfanyl}methyl acetate](/img/structure/B2847345.png)
![1-[(3,4-Dimethoxyphenyl)methyl]piperidin-4-ol](/img/structure/B2847348.png)

![2-[(4-amino-5-cyclohexyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(3-chloro-4-methylphenyl)acetamide](/img/structure/B2847350.png)
![8-(3,5-Dimethylpiperidin-1-yl)-7-[(2-fluorophenyl)methyl]-3-methylpurine-2,6-dione](/img/structure/B2847351.png)
![3-[(2,4-dichlorobenzyl)sulfonyl]-N-[4-(trifluoromethoxy)phenyl]-2-thiophenecarboxamide](/img/structure/B2847352.png)



![1-(4-Phenyl-2-thiazolyl)-1'-(2,4-dichlorophenyl)-3,3'-dimethyl-5-hydroxy[4,5']-bipyrazol](/img/structure/B2847358.png)
